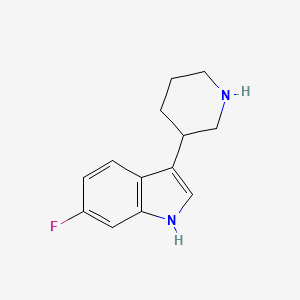

6-Fluoro-3-(piperidin-3-yl)-1H-indole

Vue d'ensemble

Description

6-Fluoro-3-(piperidin-3-yl)-1H-indole is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of a fluorine atom at the 6th position and a piperidin-3-yl group at the 3rd position of the indole ring makes this compound unique and potentially useful in various scientific applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-(piperidin-3-yl)-1H-indole typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoroindole and piperidine.

Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction temperature is maintained between 0°C to 100°C, depending on the specific reaction conditions.

Catalysts and Reagents: Common reagents used in the synthesis include strong bases like sodium hydride or potassium tert-butoxide, and solvents such as dimethylformamide or tetrahydrofuran.

Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with automated control systems to ensure consistent reaction conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Substitution Reactions

The compound participates in nucleophilic and electrophilic substitution reactions due to the electron-rich indole ring and the basic piperidine nitrogen.

Piperidine Nitrogen Alkylation/Acylation

The secondary amine in the piperidine ring undergoes alkylation or acylation under standard conditions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, THF) with bases like K₂CO₃ to form tertiary amines .

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in the presence of Et₃N .

Example :

| Reaction Type | Reagent | Product | Yield | Conditions |

|---|---|---|---|---|

| Acylation | AcCl | 3-Acetyl-piperidine derivative | 75% | DCM, RT, 12h |

Indole Ring Substitution

The fluorine atom at position 6 directs electrophilic substitution to positions 4 and 7 of the indole ring. Nitration and halogenation reactions proceed under controlled conditions:

-

Nitration : HNO₃/H₂SO₄ at 0–5°C yields 4-nitro derivatives .

-

Halogenation : NBS in CCl₄ introduces bromine at position 4 .

Indole Ring Oxidation

The indole moiety is susceptible to oxidation. Using KMnO₄ in acidic conditions generates oxindole derivatives, while ozonolysis cleaves the aromatic ring .

Piperidine Ring Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the piperidine ring to a fully saturated structure, though this is less common due to inherent stability .

Coupling Reactions

The piperidine nitrogen facilitates cross-coupling reactions:

-

Buchwald-Hartwig Amination : Pd-catalyzed coupling with aryl halides introduces aromatic groups at the piperidine nitrogen.

-

Suzuki-Miyaura Coupling : The indole’s C-2 position reacts with boronic acids under Pd(0) catalysis .

Ring-Opening Reactions

The piperidine ring undergoes ring-opening under strong acidic or basic conditions:

-

Acid-Catalyzed Hydrolysis : Concentrated HCl at reflux cleaves the ring to form linear amines .

-

Base-Mediated Elimination : NaH in DMF induces elimination, forming unsaturated intermediates .

Comparative Reactivity

The table below contrasts reactivity with related indole-piperidine derivatives:

Industrial-Scale Considerations

Applications De Recherche Scientifique

6-Fluoro-3-(piperidin-3-yl)-1H-indole has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.

Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors.

Chemical Biology: It is used in chemical biology to study the effects of fluorine substitution on the biological activity of indole derivatives.

Pharmaceutical Industry: The compound is explored for its potential use in the development of new drugs with improved efficacy and safety profiles.

Mécanisme D'action

The mechanism of action of 6-Fluoro-3-(piperidin-3-yl)-1H-indole involves its interaction with specific molecular targets in the body. The fluorine atom at the 6th position can enhance the compound’s binding affinity to certain receptors or enzymes, leading to increased biological activity. The piperidin-3-yl group can also contribute to the compound’s overall pharmacokinetic properties, such as its solubility and metabolic stability.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Fluoro-3-(piperidin-4-yl)-1H-indole: Similar structure but with the piperidinyl group at the 4th position.

6-Fluoro-3-(morpholin-4-yl)-1H-indole: Contains a morpholine ring instead of a piperidine ring.

6-Fluoro-3-(piperidin-3-yl)-1H-benzoxazole: Contains a benzoxazole ring instead of an indole ring.

Uniqueness

6-Fluoro-3-(piperidin-3-yl)-1H-indole is unique due to the specific positioning of the fluorine atom and the piperidin-3-yl group, which can significantly influence its biological activity and chemical properties. The presence of the fluorine atom can enhance the compound’s metabolic stability and binding affinity, making it a valuable scaffold for drug development.

Activité Biologique

6-Fluoro-3-(piperidin-3-yl)-1H-indole is a synthetic compound belonging to the indole class, which is characterized by a bicyclic structure featuring a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a ligand for various neurotransmitter receptors.

Chemical Structure

The chemical formula for this compound is C_{13}H_{14}FN. The presence of a fluorine atom at the 6th position and a piperidin-3-yl group at the 3rd position of the indole ring enhances its pharmacological profile.

Synthesis

The synthesis typically involves:

- Starting Materials : 6-fluoroindole and piperidine.

- Reaction Conditions : Conducted under inert atmospheres (e.g., nitrogen) at temperatures ranging from 0°C to 100°C.

- Purification Methods : Techniques such as column chromatography or recrystallization are utilized to achieve high purity.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including neurotransmitter receptors. The fluorine atom enhances binding affinity, while the piperidine group contributes to solubility and metabolic stability.

Pharmacological Applications

Research indicates that this compound exhibits significant biological activities, including:

- Neurotransmitter Receptor Binding : Acts as a ligand for various receptors, which may include serotonin and dopamine receptors.

- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, possibly through apoptosis induction mechanisms .

- Antibacterial Properties : Exhibits activity against certain bacterial strains, indicating potential as an antibacterial agent .

Case Studies

Several studies have explored the biological effects of similar compounds:

- Anticancer Activity : A related piperidine derivative showed improved cytotoxicity in hypopharyngeal tumor cells compared to established drugs like bleomycin .

- Neuropharmacology : Compounds with similar structures have demonstrated efficacy in modulating cholinergic activity, relevant for Alzheimer's disease treatment .

Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Fluoro-3-(piperidin-4-yl)-1H-indole | Piperidine at 4th position | Varies in receptor affinity |

| 6-Fluoro-3-(morpholin-4-yl)-1H-indole | Morpholine instead of piperidine | Potentially different pharmacokinetics |

| 6-Fluoro-3-(piperidin-3-yl)-1H-benzoxazole | Benzoxazole ring | Different spectrum of activity |

Unique Attributes

The unique positioning of the fluorine atom and the specific piperidine substitution significantly influence the compound's biological activity and chemical properties. These modifications can enhance metabolic stability and receptor binding affinity, making it a promising scaffold for drug development.

Propriétés

IUPAC Name |

6-fluoro-3-piperidin-3-yl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2/c14-10-3-4-11-12(8-16-13(11)6-10)9-2-1-5-15-7-9/h3-4,6,8-9,15-16H,1-2,5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUAUOTLPMYTLKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CNC3=C2C=CC(=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.